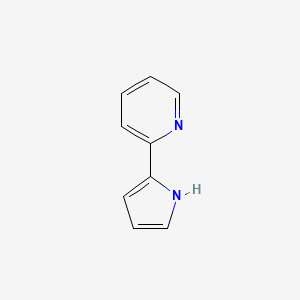

2-(1H-pyrrol-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-pyrrol-2-yl)pyridine is a heterocyclic compound that consists of a pyridine ring fused with a pyrrole ring. It is a white to light yellow solid that is soluble in organic solvents like ethanol and chloroform but insoluble in water . This compound is often used as a reagent in aromatic substitution reactions in organic synthesis .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It has been suggested that similar compounds may interact with their targets through various mechanisms, including kinase inhibition

Biochemical Pathways

Related compounds such as pyrrolopyrazine derivatives have been shown to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Related compounds have been shown to exhibit a variety of biological activities, suggesting that 2-(1h-pyrrol-2-yl)pyridine may have similar effects .

Biochemische Analyse

Biochemical Properties

2-(1H-pyrrol-2-yl)pyridine has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of zinc complexes, which have been employed as highly efficient catalysts for the thiol-Michael addition of thiols to α,β-unsaturated ketones . This suggests that this compound may interact with enzymes and proteins involved in these biochemical reactions.

Molecular Mechanism

It is known that the compound can be involved in catalytic reactions, suggesting that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound can be synthesized via oxidation and used in catalytic reactions , suggesting that it may have certain stability under specific conditions.

Metabolic Pathways

Given its involvement in catalytic reactions , it is plausible that it may interact with various enzymes or cofactors and affect metabolic flux or metabolite levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-2-yl)pyridine typically involves the reaction of pyridine with 1-bromo-2-pyrrolylethane . The reaction requires appropriate solvents and catalysts, and the specific conditions can be adjusted based on the experimental setup .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1H-pyrrol-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like 3-chloroperbenzoic acid (m-CPBA) to form pyridine-N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydride reagents to form corresponding alcohols.

Substitution: It participates in substitution reactions, such as nitration, bromination, and iodination, predominantly at the 3-position.

Common Reagents and Conditions:

Oxidation: m-CPBA in dichloromethane (CH2Cl2).

Reduction: Hydride reagents like lithium aluminum hydride (LiAlH4).

Substitution: Nitration using nitric acid (HNO3), bromination using bromine (Br2), and iodination using iodine (I2).

Major Products:

Oxidation: Pyridine-N-oxide derivatives.

Reduction: Corresponding alcohols.

Substitution: Nitrated, brominated, and iodinated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1H-pyrrol-2-yl)pyridine has diverse applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine: A five-membered nitrogen heterocycle widely used in medicinal chemistry.

Pyrrole: A nitrogen-containing heterocycle known for its diverse biological activities.

Pyridine: A six-membered nitrogen heterocycle commonly used in organic synthesis.

Uniqueness: 2-(1H-pyrrol-2-yl)pyridine is unique due to its fused ring structure, combining the properties of both pyridine and pyrrole. This fusion enhances its reactivity and allows it to participate in a broader range of chemical reactions compared to its individual components .

Biologische Aktivität

2-(1H-pyrrol-2-yl)pyridine is a heterocyclic compound that incorporates both pyridine and pyrrole moieties. This unique structure contributes to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will explore the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2. The compound features a pyridine ring substituted with a pyrrole group, which enhances its electronic properties and reactivity.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C10H8N2 |

| Pyridine Ring | Aromatic, nitrogen-containing heterocycle |

| Pyrrole Group | Five-membered ring with nitrogen |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyridine and pyrrole structures have shown effectiveness against various bacterial strains and fungi. A study highlighted the antimicrobial efficacy of pyrrole derivatives against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. One notable study demonstrated that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values ranged from 0.035 to 0.25 µM, indicating potent activity .

Case Study: Inhibition of Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.035 | Induction of apoptosis via caspase activation |

| A549 | 0.25 | Cell cycle arrest at G0/G1 phase |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as a therapeutic agent in inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It may act on specific receptors that regulate cellular signaling pathways related to growth and inflammation.

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other pyridine derivatives provide insights into its unique biological properties.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine | Cyclopropyl substitution | Enhanced bioactivity against cancer cells |

| 3-Methylpyridin-2(1H)-one | Methyl group on pyridine | Distinct reactivity patterns |

Eigenschaften

IUPAC Name |

2-(1H-pyrrol-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGDTWNURWLVMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.